molecular formula C7H16ClNO2 B1610477 Propan-2-yl 4-aminobutanoate hydrochloride CAS No. 64834-27-1

Propan-2-yl 4-aminobutanoate hydrochloride

Cat. No.: B1610477
CAS No.: 64834-27-1
M. Wt: 181.66 g/mol
InChI Key: YTTXNKWWVNDYIN-UHFFFAOYSA-N
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Description

Propan-2-yl 4-aminobutanoate hydrochloride (CAS: 64834-27-1) is an organic salt with the molecular formula C₇H₁₅NO₂·HCl and a molar mass of 181.66 g/mol . Structurally, it consists of a butanoic acid backbone with an amino group at the fourth carbon and an isopropyl ester moiety, stabilized by a hydrochloride counterion. This compound is primarily utilized in pharmaceutical and biochemical research, particularly in studies involving neurotransmitter analogs or prodrugs due to its amine functionality and ester linkage, which influence solubility and bioavailability .

Properties

IUPAC Name

propan-2-yl 4-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(2)10-7(9)4-3-5-8;/h6H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTXNKWWVNDYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495436
Record name Propan-2-yl 4-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64834-27-1
Record name Propan-2-yl 4-aminobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-aminobutanoate hydrochloride typically involves the esterification of 4-aminobutanoic acid with isopropanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include:

    Temperature: Room temperature

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Solvent: Isopropanol

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-aminobutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Pharmaceuticals

Propan-2-yl 4-aminobutanoate hydrochloride is being explored for its potential therapeutic effects in various medical fields:

  • Neuropharmacology : Research indicates that this compound may influence neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its role as a precursor in neurotransmitter synthesis suggests it could enhance synaptic transmission and cognitive function.
  • Drug Development : The compound is utilized in developing drugs targeting neurological disorders and metabolic diseases. Its biological activity includes interactions with muscarinic receptors, which are implicated in cognitive functions.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate:

  • Synthesis of Complex Molecules : This compound is involved in synthesizing more complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. It can be transformed into ketones or alcohols depending on the reaction conditions.

Biochemical Research

This compound is also significant in biochemical studies:

  • Metabolic Pathway Analysis : Studies have shown that this compound affects key metabolic pathways related to neurotransmitter synthesis, influencing levels of glutamate and GABA.

Case Studies

Recent studies have highlighted the therapeutic implications of this compound:

  • Cognitive Function Improvement : In animal models simulating Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function and memory retention compared to control groups.
  • Neuroprotective Effects : Research has linked this compound to neuroprotective effects in models of neurodegeneration, suggesting potential treatment strategies for diseases like Huntington's disease.
  • Toxicity Assessment : Toxicological evaluations indicate that this compound exhibits low acute toxicity, supporting its safety profile for therapeutic use.

Mechanism of Action

The mechanism of action of propan-2-yl 4-aminobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propan-2-yl 4-aminobutanoate hydrochloride belongs to a class of amino acid esters with structural and functional analogs. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features Applications/Research Findings
Propan-2-yl 4-aminobutanoate HCl 64834-27-1 C₇H₁₅NO₂·HCl 181.66 Isopropyl ester, 4-amino butanoate Pharmaceutical intermediates, prodrugs
Ethyl 4-aminobutanoate HCl 6937-16-2 C₆H₁₃NO₂·HCl 167.63 Ethyl ester, shorter alkyl chain Neurotransmitter analog synthesis
Propan-2-yl 4-aminopentanoate HCl 1795436-37-1 C₈H₁₈ClNO₂ 195.69 Extended pentanoate chain Experimental pharmacokinetic studies
4-[(Propan-2-yl)amino]butanoic Acid HCl 1094598-19-2 C₇H₁₆ClNO₂ 181.66 Amino group directly linked to isopropyl Metal chelation, catalysis
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate HCl Not provided C₂₀H₃₀ClNO₂ ~368.0 Cyclohexyl-phenyl hybrid structure Anticonvulsant activity (ED₅₀: 12.3 mg/kg in mice)

Key Findings

Ester Chain Length and Bioactivity: Propan-2-yl 4-aminobutanoate HCl’s butanoate chain balances lipophilicity and water solubility, making it suitable for drug delivery. In contrast, the ethyl ester analog (CAS 6937-16-2) exhibits faster hydrolysis due to its smaller ester group, limiting its metabolic stability . The pentanoate derivative (CAS 1795436-37-1) shows prolonged half-life in vivo due to increased hydrophobicity, but this also reduces renal clearance .

Structural Isomerism: The positional isomer 4-[(Propan-2-yl)amino]butanoic Acid HCl (CAS 1094598-19-2) lacks the ester group, resulting in higher acidity (pKa ~3.5) and applications in coordination chemistry rather than pharmacology .

Pharmacological Activity :

  • The cyclohexyl-phenyl hybrid analog from demonstrates potent anticonvulsant effects, highlighting how bulky aromatic substitutions enhance receptor binding compared to the parent compound .

Safety and Handling: Propan-2-yl 4-aminobutanoate HCl requires stringent handling (GHS hazard codes: H315, H319) due to skin/eye irritation risks . Ethyl 4-aminobutanoate HCl shares similar hazards but is less volatile .

Biological Activity

Propan-2-yl 4-aminobutanoate hydrochloride, also known as isopropyl 4-aminobutanoate hydrochloride, is a compound derived from the amino acid 4-aminobutanoic acid (GABA). This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. Below is a comprehensive overview of its biological activity based on diverse sources.

  • Chemical Formula : C₇H₁₆ClNO₂
  • Molecular Weight : Approximately 181.66 g/mol
  • Structure : The compound features a propan-2-yl group attached to the amino acid backbone of 4-aminobutanoic acid, with a hydrochloride salt form that enhances solubility and stability in aqueous solutions.

This compound primarily acts as a GABAergic agent. It is hypothesized to exert its effects by modulating GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system (CNS). This modulation can lead to various neuropharmacological effects, including anxiolytic and anticonvulsant properties.

Biological Activities

  • Anticonvulsant Activity :
    • In studies evaluating anticonvulsant properties, this compound demonstrated significant efficacy in models of chemically-induced seizures. The compound was effective in protecting animals from seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, indicating its potential utility in treating epilepsy .
  • Neuroprotective Effects :
    • The neuroprotective properties of this compound have been attributed to its ability to enhance GABAergic transmission, which can help mitigate excitotoxicity associated with various neurological disorders .
  • Potential Therapeutic Applications :
    • Research suggests that this compound may have applications in treating anxiety disorders and other conditions related to dysregulated GABAergic signaling. Its structural similarity to other GABA analogs positions it as a candidate for further development in therapeutic settings .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticonvulsantEffective in PTZ and MES models; significant seizure protection observed
NeuroprotectionEnhanced GABAergic transmission; potential for mitigating excitotoxicity
Anxiety ReductionSimilar compounds show anxiolytic effects; further studies needed on this specific derivative

Synthesis and Stability

The synthesis of this compound typically involves the reaction of 4-aminobutanoic acid with propan-2-yl halides under controlled conditions. Stability assays have indicated that the compound exhibits good stability under physiological conditions, making it a suitable candidate for further pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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